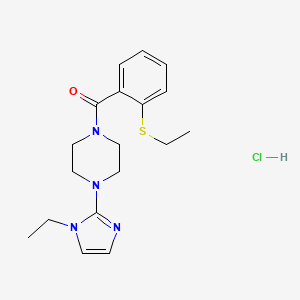

(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone hydrochloride

説明

This compound is a hydrochloride salt featuring a piperazine core linked to a 1-ethylimidazole moiety and a 2-(ethylthio)phenyl ketone group.

特性

IUPAC Name |

[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(2-ethylsulfanylphenyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4OS.ClH/c1-3-20-10-9-19-18(20)22-13-11-21(12-14-22)17(23)15-7-5-6-8-16(15)24-4-2;/h5-10H,3-4,11-14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLQWRIWVPBDQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3SCC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

生物活性

The compound (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone hydrochloride (CAS Number: 1331143-95-3) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Features

The molecular structure of the compound includes:

- Piperazine ring : Known for its role in various pharmacological activities.

- Imidazole moiety : Often involved in interactions with biological targets.

- Ethylthio phenyl group : May influence the compound's lipophilicity and receptor binding.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

1. Neuroscience Applications

Research has suggested that compounds with similar structures may interact with neurotransmitter systems. For instance, derivatives of imidazole and piperazine have shown potential as anxiolytics and antidepressants by modulating opioid receptors .

2. Antitumor Activity

The compound is being investigated for its potential antitumor properties. Similar imidazole-containing compounds have demonstrated activity against various cancer cell lines, indicating that this class of molecules could be promising leads in cancer therapy .

The biological activity of (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone hydrochloride is hypothesized to involve:

- Receptor Modulation : The compound may bind to specific receptors, influencing pathways such as NF-kB and ERK, which are critical in cell proliferation and survival.

- Enzyme Inhibition : Similar compounds have been shown to inhibit carbonic anhydrase isoforms, which are important in various physiological processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

Comparative Analysis with Similar Compounds

To better understand the unique properties of (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone hydrochloride, a comparison with structurally similar compounds is useful:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(4-chlorophenyl)methanone | Chlorine substitution alters receptor binding | Potential anxiolytic effects |

| (4-(1-propyl-1H-imidazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone | Propyl group influences lipophilicity | Varying pharmacodynamics |

類似化合物との比較

Key Observations :

- Reaction Time: The target compound likely requires extended reflux (~8–12 hours), similar to benzimidazole-piperazine analogs, due to steric hindrance from the ethyl and ethylthio groups . Thiazolidinone derivatives, with simpler substituents, react faster (6.5 hours) .

- Solvent Choice: Ethanol is a common solvent for piperazine-linked compounds, balancing polarity and boiling point for efficient reflux .

Spectroscopic and Physicochemical Properties

While direct data for the target compound is absent, inferences can be drawn from analogs:

Table 2: Comparative Physicochemical Properties

Key Findings :

- The hydrochloride salt of the target compound likely offers superior solubility compared to neutral thiazolidinones or free-base benzimidazoles .

- The ethylthio group increases lipophilicity, contrasting sharply with hydrophilic glycosides like Zygocaperoside .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。